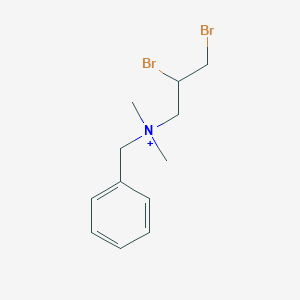![molecular formula C14H12N2O B2542427 2-[6-(Benzyloxy)pyridin-3-yl]acetonitril CAS No. 1803566-36-0](/img/structure/B2542427.png)
2-[6-(Benzyloxy)pyridin-3-yl]acetonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is an organic compound with the molecular formula C14H12N2O. It is a derivative of pyridine, featuring a benzyloxy group at the 6-position and an acetonitrile group at the 3-position of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carbaldehyde and benzyl alcohol.
Formation of Benzyloxy Intermediate: The 6-chloropyridine-3-carbaldehyde undergoes a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as potassium carbonate to form 6-(benzyloxy)pyridine-3-carbaldehyde.
Introduction of Acetonitrile Group: The benzyloxy intermediate is then subjected to a cyanation reaction using a reagent like sodium cyanide or potassium cyanide to introduce the acetonitrile group, yielding 2-[6-(benzyloxy)pyridin-3-yl]acetonitrile.
Industrial Production Methods
While specific industrial production methods for 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the nitrile group forms 2-[6-(benzyloxy)pyridin-3-yl]ethylamine.
Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring, depending on the reagents used.
Wirkmechanismus
The mechanism of action of 2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(benzyloxy)pyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of an acetonitrile group.
3-(Benzyloxy)pyridin-2-amine: Features an amino group at the 2-position instead of an acetonitrile group at the 3-position
Uniqueness
2-[6-(Benzyloxy)pyridin-3-yl]acetonitrile is unique due to the presence of both a benzyloxy group and an acetonitrile group on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-(6-phenylmethoxypyridin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-8-12-6-7-14(16-10-12)17-11-13-4-2-1-3-5-13/h1-7,10H,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYGWJYHNTOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2542346.png)
![N-(1-cyanocyclopentyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B2542348.png)
![3-(4-Methylphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2542349.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2542352.png)





![[3-(2,5-Dichlorophenyl)-2-methylpropyl]amine hydrochloride](/img/structure/B2542362.png)
![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)

![7-Fluoro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2542367.png)
